molecular formula C14H21NO B7511268 N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide

N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide

Cat. No. B7511268
M. Wt: 219.32 g/mol
InChI Key: HLSMHGNXAWQLKM-UHFFFAOYSA-N
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Description

N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide is a chemical compound that belongs to the class of amides. It is also known as N-Isobutyryl-2-methyl-2-(2-tolyl)propanamide or IBMP. This compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide is not fully understood. However, it has been suggested that it may act by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By enhancing the activity of GABA receptors, N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide may reduce neuronal excitability and produce its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. It has also been shown to increase the activity of the enzyme glutathione peroxidase, which plays a key role in protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide in lab experiments is its relatively low toxicity. It has been shown to have a high LD50, indicating that it is relatively safe to use in animal studies. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for the study of N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide. One area of interest is its potential as a therapeutic agent for the treatment of anxiety disorders and epilepsy. Further studies are needed to determine its efficacy and safety in human subjects. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine its effects on oxidative stress and inflammation in the brain. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for the treatment of neurological disorders.

Synthesis Methods

The synthesis of N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide involves the reaction of isobutyryl chloride with 2-methyl-2-(2-tolyl)propan-1-amine in the presence of a base such as triethylamine. The product is obtained in good yields and can be purified by recrystallization.

Scientific Research Applications

N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and anticonvulsant properties, making it a potential therapeutic agent for the treatment of anxiety disorders and epilepsy. It has also been studied for its effects on memory and learning, as well as its potential as a neuroprotective agent.

properties

IUPAC Name

N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-8-6-7-9-12(11)10-15(5)13(16)14(2,3)4/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSMHGNXAWQLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide

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